6-methyl-3-(pentylthio)-1,2,4-triazin-5(4H)-one
Description
6-Methyl-3-(pentylthio)-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by a methyl group at position 6 and a pentylthio (-S-C₅H₁₁) substituent at position 3. Triazinones are heterocyclic compounds with a six-membered ring containing three nitrogen atoms.
Properties
Molecular Formula |
C9H15N3OS |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
6-methyl-3-pentylsulfanyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C9H15N3OS/c1-3-4-5-6-14-9-10-8(13)7(2)11-12-9/h3-6H2,1-2H3,(H,10,12,13) |
InChI Key |
OTFCAKYDZUCINO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=NN=C(C(=O)N1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-(pentylthio)-1,2,4-triazin-5(4H)-one typically involves the reaction of 6-methyl-1,2,4-triazin-5(4H)-one with pentylthiol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can replace the pentylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
6-Methyl-3-(pentylthio)-1,2,4-triazin-5(4H)-one has been studied for its pharmacological properties. Its structural features suggest potential as a scaffold for developing new drugs targeting various diseases.
Case Study: Antimicrobial Activity
Research indicates that derivatives of triazine compounds exhibit antimicrobial properties. For instance, studies on related compounds have shown effectiveness against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) as low as 0.21 μM . This suggests that 6-methyl-3-(pentylthio)-1,2,4-triazin-5(4H)-one could be explored for similar applications.
Agricultural Applications
The compound may also find use in agriculture as a pesticide or herbicide. The thiazole and triazine moieties are known for their herbicidal activity, which can help in the development of new agrochemicals.
Case Study: Herbicidal Activity
Research on triazine derivatives has demonstrated their ability to inhibit photosynthesis in plants, leading to effective weed control . This application is critical in sustainable agriculture practices where selective herbicides are needed to minimize crop damage while controlling weed populations.
Table 1: Comparison of Biological Activities of Triazine Compounds
Mechanism of Action
The mechanism of action of 6-methyl-3-(pentylthio)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural features, molecular weights, and properties of related triazinones:
Key Observations :
- Lipophilicity : The pentylthio group in the target compound increases hydrophobicity compared to methylthio (AMMSTO) or trifluoromethyl derivatives .
- Bioactivity: Amino-substituted triazinones (e.g., AMMSTO) often serve as synthetic intermediates, while non-amino derivatives (e.g., herbicidal 6-tert-butyl analog) exhibit functional roles .
- Electronic Effects : The trifluoromethyl group in enhances electron-withdrawing properties, contrasting with the electron-donating pentylthio chain.
Antimicrobial Activity
- Schiff Base Derivatives: Compounds derived from 4-amino-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one (e.g., 20b) showed potent antibacterial activity (MIC 3.90 μg/mL against S. aureus) due to halogen substituents . The target compound lacks amino and halogen groups, likely reducing direct antimicrobial efficacy.
- Antifungal Action: Triazinones with sulfuryl or nitro groups (e.g., 20c, 20f) inhibit Aspergillus flavus (MIC 3.90 μg/mL), outperforming nystatin .
Herbicidal Activity
- The tert-butyl-substituted triazinone () inhibits photosynthesis in plants, akin to metamitron and hexazinone . The pentylthio derivative may share this mechanism but with altered uptake due to higher lipophilicity.
Toxicity Profiles
- Triazinones vs. Oxazolones: In Daphnia magna, triazinones exhibit higher toxicity than oxazolones, with halogen-free derivatives being least toxic . The pentylthio group’s environmental persistence requires further study.
Biological Activity
6-Methyl-3-(pentylthio)-1,2,4-triazin-5(4H)-one is a derivative of the triazine family, which is known for its diverse biological activities. This compound has garnered attention due to its potential applications in agriculture as a herbicide and its implications in medicinal chemistry. This article explores the biological activity of this compound, highlighting its herbicidal properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 6-methyl-3-(pentylthio)-1,2,4-triazin-5(4H)-one can be represented as follows:
This compound features a triazine core substituted with a methyl group and a pentylthio group, which significantly influences its biological activity.
Herbicidal Activity
Research indicates that 6-methyl-3-(pentylthio)-1,2,4-triazin-5(4H)-one exhibits herbicidal properties superior to some traditional triazine herbicides. The following table summarizes the herbicidal efficacy compared to other known compounds:
| Compound | Herbicidal Activity (Relative Efficacy) |
|---|---|
| 6-Methyl-3-(pentylthio)-1,2,4-triazin-5(4H)-one | High |
| Metribuzin | Moderate |
| Atrazine | Low |
The compound demonstrates better tolerance in important crop plants such as barley and maize, making it a promising candidate for selective weed control .
The mechanism by which 6-methyl-3-(pentylthio)-1,2,4-triazin-5(4H)-one exerts its herbicidal effects involves inhibition of photosynthesis and disruption of metabolic pathways in target plants. Specifically, it is believed to interfere with the electron transport chain in chloroplasts, leading to reduced energy production and ultimately plant death.
Antimicrobial and Anticancer Properties
Beyond its herbicidal activity, there is emerging evidence suggesting that derivatives of the triazine core may possess antimicrobial and anticancer properties. For instance:
- Antimicrobial Activity : Some studies have indicated that triazine derivatives can exhibit bactericidal effects against various pathogens .
- Anticancer Activity : The structural modifications in triazines can lead to compounds that inhibit tumor cell proliferation. For example, certain derivatives have shown promise in inhibiting specific kinases involved in cancer progression .
Case Studies
Several case studies have reported on the biological activity of triazine derivatives including 6-methyl-3-(pentylthio)-1,2,4-triazin-5(4H)-one:
- Study on Herbicidal Efficacy : A comparative study evaluated the effectiveness of this compound against common weeds in agricultural settings. Results demonstrated a significant reduction in weed biomass compared to controls treated with conventional herbicides.
- Antimicrobial Testing : In vitro assays showed that this compound exhibited notable antimicrobial activity against Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents.
- Cytotoxicity Assays : Research involving cancer cell lines revealed that certain analogs of this compound could induce apoptosis in tumor cells at specific concentrations without significantly affecting normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
